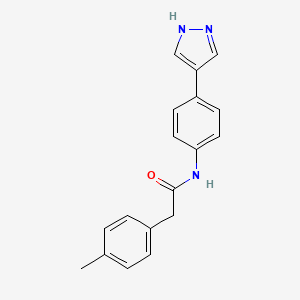
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a pyrazole ring attached to a phenyl group, which is further connected to a tolyl group via an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Phenyl Group: The pyrazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Acetamide Formation: The final step involves the acylation of the coupled product with p-tolyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Wirkmechanismus
The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The phenyl and tolyl groups contribute to hydrophobic interactions, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(1H-Pyrazol-4-yl)phenyl)acetamide
- N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(m-tolyl)acetamide
- N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(o-tolyl)acetamide
Uniqueness
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(p-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its stability and binding affinity compared to its meta- and ortho-tolyl counterparts.
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-2-4-14(5-3-13)10-18(22)21-17-8-6-15(7-9-17)16-11-19-20-12-16/h2-9,11-12H,10H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
JZSNGNDKXGKDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CNN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


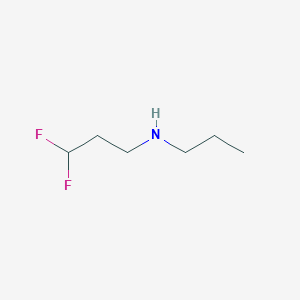
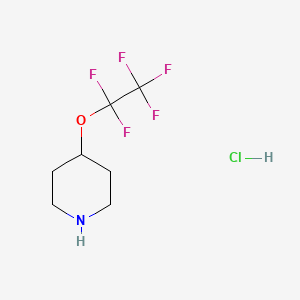
![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
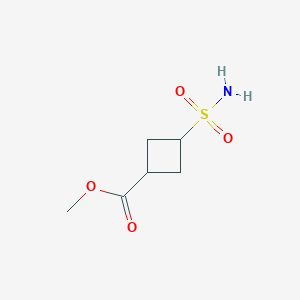
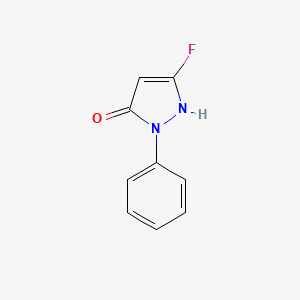

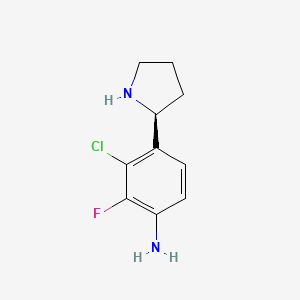
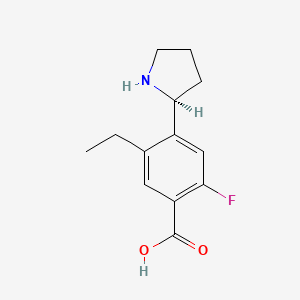
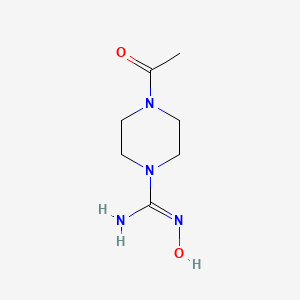
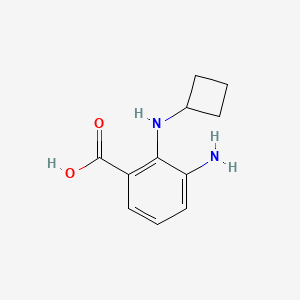
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
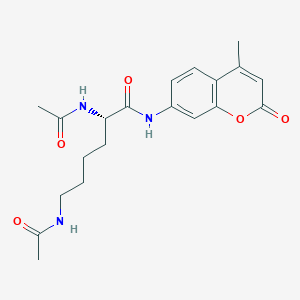
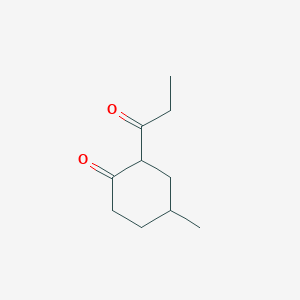
![7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13329246.png)
